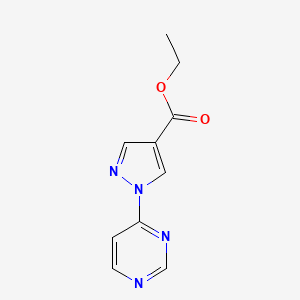

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound that falls within the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it is often a core structure in compounds with pharmacological properties, such as inhibitors for various enzymes .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can be selectively cyclized with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be further modified . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized using ultrasound irradiation to enhance reaction efficiency and regioselectivity . These methods demonstrate the versatility in synthesizing pyrazole derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by intramolecular hydrogen bonding and planar ring systems, as seen in compounds like ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate . These structural features are crucial for the interaction of the compounds with biological targets and can influence their pharmacological activity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new heterocyclic systems. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be transformed into related fused heterocyclic systems through reactions with different reagents . These reactions are important for the diversification of the chemical space and the discovery of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the pyrazole ring can significantly alter these properties, which in turn affects the compound's suitability for drug development. For instance, the introduction of a trifluoroethoxy group in 1H-pyrazolo[4,3-d]pyrimidines has been shown to enhance the potency and selectivity of phosphodiesterase 5 (PDE5) inhibitors . Additionally, the crystallographic data of ethyl 1H-pyrazole-3-carboxylates support the understanding of their molecular conformation and packing in the solid state .

Wissenschaftliche Forschungsanwendungen

Overview of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold serves as a critical building block in drug discovery, exhibiting a wide array of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and CNS agents. The structure-activity relationship (SAR) studies highlight its versatility and potential for developing drug candidates targeting various diseases. There's significant potential for medicinal chemists to exploit this scaffold further in drug development (Cherukupalli et al., 2017).

Pyranopyrimidine Core in Medicinal Chemistry

The pyranopyrimidine core is a precursor for the synthesis of compounds with broad synthetic applications and bioavailability. It's emphasized for its structural complexity and applicability in medicinal chemistry, fostering the development of novel lead molecules using hybrid catalysts in synthesis processes (Parmar et al., 2023).

Green Synthesis of Heterocyclic Derivatives

The green synthesis approach for fused heterocyclic derivatives using multi-component reactions (MCRs) is highlighted for its atom economy and eco-friendliness. This method facilitates the synthesis of complex heterocycles, including pyrazolo-pyrimidines, which are pivotal in the development of pharmaceuticals (Dhanalakshmi et al., 2021).

Role in Heterocyclic N-oxide Molecules

Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo-pyrimidines, are critical in organic synthesis, catalysis, and drug applications. They have demonstrated significant functionalities in metal complexes formation, catalysts design, and as intermediates with potent biological activities (Li et al., 2019).

Antimicrobial Potency of Pyrazole-Pyrimidine Derivatives

Pyrazole clubbed/fused pyrimidines have shown notable antimicrobial potency, with structural modifications enhancing pharmacokinetic properties. This area presents a fertile ground for synthesizing new-age antimicrobials with enhanced effectiveness (Trivedi et al., 2022).

Biomedical Significance of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines have been identified as crucial in treating various disease conditions due to their structural resemblance to purines. Their comprehensive investigation has unveiled significant therapeutic significance across a spectrum of diseases, including central nervous system and cardiovascular diseases (Chauhan & Kumar, 2013).

Eigenschaften

IUPAC Name |

ethyl 1-pyrimidin-4-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(6-8)9-3-4-11-7-12-9/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDVIILZJWZOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)

![2-(3,5-difluorobenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2552197.png)

![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)

![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)

![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)